molecular formula C17H18FN3O3 B2524422 1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1049503-62-9

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2524422
CAS No.: 1049503-62-9
M. Wt: 331.347
InChI Key: FDNLRNBHLWATPX-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound with the molecular formula C17H18FN3O3. This compound features a pyridazine ring, a fluorophenyl group, and an oxolan-2-yl moiety, making it a molecule of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a transmembrane cation channel, highly expressed in primary sensory neurons, functioning as a polymodal sensor for exogenous and endogenous stimuli . It has generated widespread interest as a target for inhibition due to its implication in neuropathic pain and respiratory disease .

Mode of Action

The compound interacts with its target, TRPA1, by binding to a pocket formed by the TRP-like domain and the pre-S1, S4, S5 helices of one subunit . This binding site is shared with other antagonists such as HC-030031, a model methylxanthine derivative . The predicted binding mode of HC-030031 assumes interaction with Asn-855, a residue demonstrated to be important for HC-030031 recognition in site-directed mutagenesis studies .

Biochemical Pathways

The compound’s interaction with TRPA1 affects the function of this ion channel, leading to changes in the flow of cations across the cell membrane . This can influence a variety of biochemical pathways, particularly those involved in signal transduction in sensory neurons . The exact downstream effects can vary depending on the specific context and cell type.

Result of Action

The binding of the compound to TRPA1 can modulate the activity of this ion channel, potentially reducing the responsiveness of sensory neurons to various stimuli . This could have therapeutic effects in conditions such as neuropathic pain and respiratory diseases, where TRPA1 is thought to play a key role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the oxolan-2-yl moiety: This can be done through a nucleophilic substitution reaction where the oxolan-2-yl group is introduced using an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-fluorophenyl)methyl]-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)11-21-16(22)7-6-15(20-21)17(23)19-10-14-5-2-8-24-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNLRNBHLWATPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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